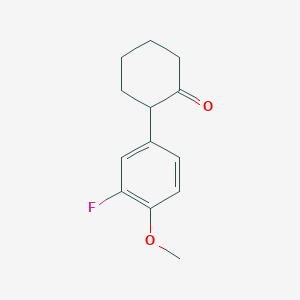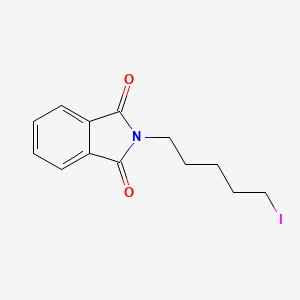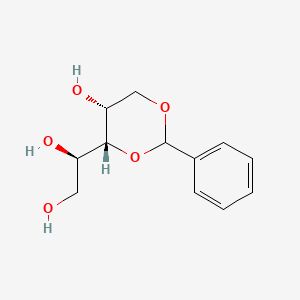![molecular formula C9H13N3O2 B1442951 [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol CAS No. 1531892-10-0](/img/structure/B1442951.png)
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol
Übersicht
Beschreibung
“[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol” is a chemical compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 . It is used in scientific research and has applications in various fields such as drug discovery and catalysis.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Krebsforschung: Mikrotubuli-Destabilisierung
Diese Verbindung wurde als potenzieller Mikrotubuli-Destabilisierungsmittel identifiziert. Sie zielt auf die Colchicin-Bindungsstelle von Tubulin ab, die für die Bildung von Mikrotubuli entscheidend ist . Durch die Bindung an diese Stelle kann die Verbindung die Mikrotubuli-Polymerisation hemmen, was zu einem Zellzyklusarrest führt und potenziell zum Zelltod in Krebszellen führen kann . Diese Anwendung ist besonders vielversprechend für die Entwicklung neuer Krebstherapien.
Anti-Tuberkulose-Aktivität
Derivate von Pyrimidin, wie z. B. "[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol", haben sich als potenzielle Anti-Tuberkulose-Mittel erwiesen . Diese Verbindungen können so konzipiert werden, dass sie Mycobacterium tuberculosis, das Bakterium, das für Tuberkulose verantwortlich ist, angreifen. Die strukturelle Ähnlichkeit zu Pyrazinamid, einem Anti-TB-Medikament der ersten Linie, deutet darauf hin, dass diese Verbindung eine wertvolle Ergänzung zu TB-Behandlungsschemata sein könnte.
Chemische Synthese
In der chemischen Synthese kann diese Verbindung als Vorläufer oder Zwischenprodukt zur Synthese komplexerer Moleküle dienen . Ihre reaktiven Stellen machen sie für verschiedene chemische Reaktionen geeignet, wodurch die Herstellung einer Vielzahl von Derivaten mit potenziellen pharmakologischen Aktivitäten ermöglicht wird.
Materialwissenschaft
Die Molekülstruktur der Verbindung könnte in der Materialwissenschaft nützlich sein, um neuartige Polymere oder Beschichtungen mit spezifischen Eigenschaften zu schaffen . So könnte die Einarbeitung dieses Moleküls in eine Polymermatrix die Haltbarkeit des Materials verbessern oder zusätzliche chemische Beständigkeit verleihen.
Analytische Chemie
In der analytischen Chemie könnte "this compound" als Standard oder Referenzverbindung in der Chromatographie verwendet werden . Ihre einzigartige chemische Signatur ermöglicht es ihr, als Referenzpunkt für die Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen zu dienen.
Arzneimittelentwicklung: Optimierung der Leitverbindung
Die Fähigkeit dieser Verbindung, an bestimmte Proteine zu binden, macht sie zu einer wertvollen Leitverbindung in der Arzneimittelentwicklung . Durch Modifikation ihrer Struktur können Forscher ihre pharmakokinetischen und pharmakodynamischen Eigenschaften optimieren, was zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und Sicherheit führt.
Neurologische Erkrankungen: LRRK2-Hemmung
Obwohl nicht direkt mit "this compound" verwandt, wurden seine strukturellen Analoga auf ihre Rolle bei der Hemmung von LRRK2 untersucht, einer Kinase, die an der Parkinson-Krankheit beteiligt ist . Dies deutet darauf hin, dass weitere Forschung an dieser Verbindung neue Anwendungen bei der Behandlung neurologischer Erkrankungen aufdecken könnte.
Leberfibrose: Hemmung der Kollagensynthese
Verbindungen mit einem Pyridinkern, ähnlich wie "this compound", haben gezeigt, dass sie die Kollagensynthese hemmen . Diese Eigenschaft könnte zur Entwicklung von Behandlungen für Leberfibrose genutzt werden, bei der übermäßige Kollagenablagerung zu Lebervernarbung führt.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces . The morpholine ring may form a nontraditional CH···O hydrogen bond .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (19522) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action of [4-(Pyrimidin-2-yl)morpholin-2-yl]methanol may be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. The compound is stable at room temperature , suggesting that it may be stable under physiological conditions.
Biochemische Analyse
Biochemical Properties
[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with leucine-rich repeat kinase 2 (LRRK2), which is genetically linked to Parkinson’s disease . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity. This compound’s ability to form hydrogen bonds and engage in hydrophobic interactions further enhances its binding affinity and specificity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with LRRK2 can lead to alterations in kinase activity, impacting downstream signaling pathways involved in cell survival and apoptosis . Additionally, it may affect the expression of genes related to these pathways, thereby influencing cellular responses to stress and other stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and can either inhibit or activate their activity. For instance, its binding to LRRK2 can inhibit the kinase activity, which is crucial for its role in Parkinson’s disease . This inhibition can lead to changes in gene expression and cellular functions, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained modulation of cellular pathways, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs . Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s hydrophilic and hydrophobic properties play a role in its distribution, affecting its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the mitochondria or nucleus can influence its role in cellular metabolism and gene expression .
Eigenschaften
IUPAC Name |
(4-pyrimidin-2-ylmorpholin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-7-8-6-12(4-5-14-8)9-10-2-1-3-11-9/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNYIIZHPQYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1442868.png)

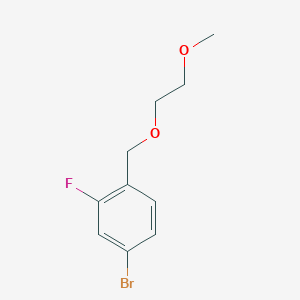

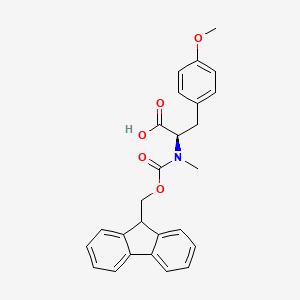
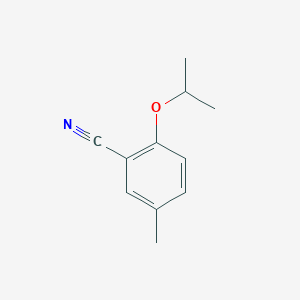
![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
